molecular formula C11H15NO3S B14525793 2-(Cyclohexanesulfonyl)-1-oxo-1lambda~5~-pyridine CAS No. 62381-85-5

2-(Cyclohexanesulfonyl)-1-oxo-1lambda~5~-pyridine

Cat. No.: B14525793
CAS No.: 62381-85-5
M. Wt: 241.31 g/mol
InChI Key: CQZLMTVIGDJIJH-UHFFFAOYSA-N
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Description

2-(Cyclohexanesulfonyl)-1-oxo-1lambda~5~-pyridine is an organic compound characterized by the presence of a cyclohexanesulfonyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexanesulfonyl)-1-oxo-1lambda~5~-pyridine typically involves the reaction of cyclohexanesulfonyl chloride with pyridine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexanesulfonyl)-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The sulfonyl group can be substituted with other functional groups, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic reagents like amines or alcohols are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(Cyclohexanesulfonyl)-1-oxo-1lambda~5~-pyridine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl groups.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Cyclohexanesulfonyl)-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanesulfonyl chloride: A precursor used in the synthesis of 2-(Cyclohexanesulfonyl)-1-oxo-1lambda~5~-pyridine.

    Pyridine derivatives: Compounds with similar pyridine rings but different substituents.

Properties

CAS No.

62381-85-5

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

2-cyclohexylsulfonyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C11H15NO3S/c13-12-9-5-4-8-11(12)16(14,15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2

InChI Key

CQZLMTVIGDJIJH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2=CC=CC=[N+]2[O-]

Origin of Product

United States

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